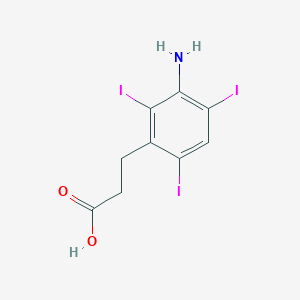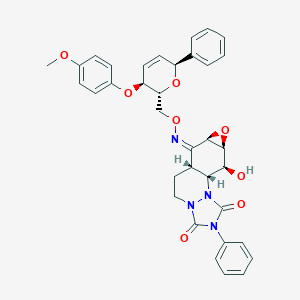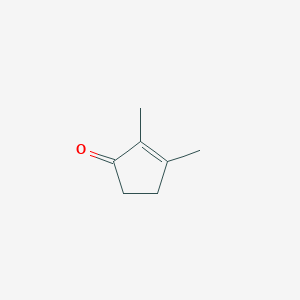![molecular formula C18H16N8O8 B074114 N-[(Z)-[(2Z)-2-[(2,4-Dinitrophenyl)hydrazinylidene]cyclohexylidene]amino]-2,4-dinitroaniline CAS No. 1468-24-2](/img/structure/B74114.png)
N-[(Z)-[(2Z)-2-[(2,4-Dinitrophenyl)hydrazinylidene]cyclohexylidene]amino]-2,4-dinitroaniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(Z)-[(2Z)-2-[(2,4-Dinitrophenyl)hydrazinylidene]cyclohexylidene]amino]-2,4-dinitroaniline, also known as DNPH-C6H11NHNH-C6H3(NO2)2, is a chemical compound that is widely used in scientific research. This compound is a derivative of dinitrophenylhydrazine, which is a reagent used to detect carbonyl compounds in organic chemistry. DNPH-C6H11NHNH-C6H3(NO2)2 is a yellow-orange crystalline powder that is insoluble in water and soluble in organic solvents.
Mecanismo De Acción
The mechanism of action of N-[(Z)-[(2Z)-2-[(2,4-Dinitrophenyl)hydrazinylidene]cyclohexylidene]amino]-2,4-dinitroanilineNH-C6H3(NO2)2 involves the formation of a Schiff base between the hydrazine group of the reagent and the carbonyl group of the target compound. This reaction is followed by the formation of a stable hydrazone derivative, which can be analyzed by UV-Vis spectroscopy or HPLC.
Biochemical and Physiological Effects:
N-[(Z)-[(2Z)-2-[(2,4-Dinitrophenyl)hydrazinylidene]cyclohexylidene]amino]-2,4-dinitroanilineNH-C6H3(NO2)2 is not known to have any significant biochemical or physiological effects on living organisms. However, it should be handled with care as it is a potentially hazardous chemical.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using N-[(Z)-[(2Z)-2-[(2,4-Dinitrophenyl)hydrazinylidene]cyclohexylidene]amino]-2,4-dinitroanilineNH-C6H3(NO2)2 as a reagent for carbonyl detection include its high sensitivity, specificity, and simplicity of use. It can be used for the detection of carbonyl compounds in a wide range of samples, including proteins, lipids, and carbohydrates. However, the limitations of N-[(Z)-[(2Z)-2-[(2,4-Dinitrophenyl)hydrazinylidene]cyclohexylidene]amino]-2,4-dinitroanilineNH-C6H3(NO2)2 include its potential for interference from other compounds and its potential toxicity.
Direcciones Futuras
There are several future directions for research involving N-[(Z)-[(2Z)-2-[(2,4-Dinitrophenyl)hydrazinylidene]cyclohexylidene]amino]-2,4-dinitroanilineNH-C6H3(NO2)2. One possible direction is the development of new derivatives of the reagent that have improved sensitivity and specificity for the detection of specific carbonyl compounds. Another direction is the application of N-[(Z)-[(2Z)-2-[(2,4-Dinitrophenyl)hydrazinylidene]cyclohexylidene]amino]-2,4-dinitroanilineNH-C6H3(NO2)2 in the analysis of complex samples such as biological fluids and environmental samples. Additionally, the use of N-[(Z)-[(2Z)-2-[(2,4-Dinitrophenyl)hydrazinylidene]cyclohexylidene]amino]-2,4-dinitroanilineNH-C6H3(NO2)2 in combination with other reagents and analytical methods may lead to improved detection and quantification of carbonyl compounds in various samples.
Métodos De Síntesis
N-[(Z)-[(2Z)-2-[(2,4-Dinitrophenyl)hydrazinylidene]cyclohexylidene]amino]-2,4-dinitroanilineNH-C6H3(NO2)2 can be synthesized by reacting 2,4-dinitroaniline with 2,4-dinitrophenylhydrazine in the presence of a catalyst. The reaction is carried out in an organic solvent such as ethanol or acetone, and the product is purified by recrystallization.
Aplicaciones Científicas De Investigación
N-[(Z)-[(2Z)-2-[(2,4-Dinitrophenyl)hydrazinylidene]cyclohexylidene]amino]-2,4-dinitroanilineNH-C6H3(NO2)2 is commonly used in scientific research as a reagent for the detection and quantification of carbonyl compounds in various samples. Carbonyl compounds are a class of organic compounds that contain a carbonyl group (C=O) and are found in many natural and synthetic materials, including proteins, lipids, and carbohydrates. N-[(Z)-[(2Z)-2-[(2,4-Dinitrophenyl)hydrazinylidene]cyclohexylidene]amino]-2,4-dinitroanilineNH-C6H3(NO2)2 reacts with carbonyl compounds to form stable derivatives that can be analyzed by various spectroscopic and chromatographic methods.
Propiedades
Número CAS |
1468-24-2 |
|---|---|
Nombre del producto |
N-[(Z)-[(2Z)-2-[(2,4-Dinitrophenyl)hydrazinylidene]cyclohexylidene]amino]-2,4-dinitroaniline |
Fórmula molecular |
C18H16N8O8 |
Peso molecular |
472.4 g/mol |
Nombre IUPAC |
N-[[(2Z)-2-[(2,4-dinitrophenyl)hydrazinylidene]cyclohexylidene]amino]-2,4-dinitroaniline |
InChI |
InChI=1S/C18H16N8O8/c27-23(28)11-5-7-15(17(9-11)25(31)32)21-19-13-3-1-2-4-14(13)20-22-16-8-6-12(24(29)30)10-18(16)26(33)34/h5-10,21-22H,1-4H2/b19-13-,20-14? |
Clave InChI |
JHPWGQPSYZWTIM-AXPXABNXSA-N |
SMILES isomérico |
C1C/C(=N/NC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])/C(=N\NC3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-])/CC1 |
SMILES |
C1CCC(=NNC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])C(=NNC3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-])C1 |
SMILES canónico |
C1CCC(=NNC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])C(=NNC3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-])C1 |
Sinónimos |
1,2-Cyclohexanedione bis(2,4-dinitrophenyl hydrazone) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![N-[(E)-decylideneamino]-2,4-dinitroaniline](/img/structure/B74043.png)





